molecular formula C22H15ClN2O4 B2472412 N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide CAS No. 929514-03-4

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide

Cat. No.: B2472412
CAS No.: 929514-03-4
M. Wt: 406.82
InChI Key: CUQJXSDEGXOFNX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide is a complex organic compound that features a benzofuran core, a pyridine ring, and a chlorobenzoyl group

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide typically involves multi-step organic reactions

    Benzofuran Core Synthesis: The benzofuran core can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide
  • N-[2-(4-methoxybenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide

Uniqueness

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide is unique due to the presence of both the chlorobenzoyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzofuran and pyridine rings makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c1-28-17-6-2-5-16-18(25-22(27)14-4-3-11-24-12-14)21(29-20(16)17)19(26)13-7-9-15(23)10-8-13/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQJXSDEGXOFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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